molecular formula C8H15NO6 B072797 N-Acetyl-D-Galactosamine CAS No. 1136-42-1

N-Acetyl-D-Galactosamine

Cat. No.: B072797
CAS No.: 1136-42-1
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-KEWYIRBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-D-galactosamine is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of the antigen of blood group A in humans. This compound is typically the first monosaccharide that connects serine or threonine in specific forms of protein O-glycosylation . It is essential for intercellular communication and is concentrated in sensory nerve structures of both humans and animals .

Scientific Research Applications

N-acetyl-D-galactosamine has numerous scientific research applications:

Mechanism of Action

N-Acetyl-D-Galactosamine is necessary for intercellular communication and is concentrated in sensory nerve structures of both humans and animals . It is also used as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies targeted to the liver, where it binds to the asialoglycoprotein receptors on hepatocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-acetyl-D-galactosamine involves several steps. One common method starts with D-galactosamine hydrochloride, which is peracetylated to prepare D-galactosamine pentaacetate. The O-acetylation is then removed from the glycosaminoglycan pentaacetate to produce this compound . The reaction system includes D-galactosamine hydrochloride, a solvent, an acylating agent (acetic anhydride), and an acid-binding agent (4-dimethylaminopyridine). The reaction temperature ranges from -5°C to 5°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yield and efficiency, ensuring that the reaction conditions are mild and the production is scalable .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-D-galactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and application.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in forming the antigen of blood group A and its involvement in targeted drug delivery systems. Its ability to bind to asialoglycoprotein receptors on hepatocytes makes it particularly valuable in liver-targeted therapies .

Properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-42-1, 31022-50-1
Record name Galactopyranose, 2-acetamido-2-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-D-Galactosamine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-D-Galactosamine
Reactant of Route 3
Reactant of Route 3
N-Acetyl-D-Galactosamine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-D-Galactosamine
Reactant of Route 5
N-Acetyl-D-Galactosamine
Reactant of Route 6
N-Acetyl-D-Galactosamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.